N,N'-dibenzylbutane-1,4-diamine
Description
Historical Context and Evolution of Diamine Chemistry in Organic Synthesis
The chemistry of diamines has a rich history, fundamentally contributing to the development of polymer chemistry and the synthesis of heterocyclic compounds. Initially, simple diamines like putrescine (butane-1,4-diamine) were identified as biologically significant molecules. Over time, the focus expanded to the synthesis and application of a wide variety of substituted diamines. These compounds have proven to be versatile building blocks and ligands in organic synthesis. The development of catalytic processes, such as the copper-catalyzed N,N'-diarylation of natural diamines, has further broadened the scope of accessible diamine structures. nih.gov Modern synthetic strategies continue to evolve, enabling the creation of complex diamine derivatives with tailored properties for specific applications, ranging from materials science to medicinal chemistry. nih.gov
Structural Significance of N,N'-Substituted Diamines within Chemical Research
The introduction of substituents on the nitrogen atoms of a diamine backbone, as seen in N,N'-dibenzylbutane-1,4-diamine, imparts significant structural and functional diversity. The nature of these substituents influences the compound's steric and electronic properties, basicity, and potential for intermolecular interactions. N,N'-substituted diamines are crucial as ligands in coordination chemistry, where the substituents can be tailored to modulate the properties of the resulting metal complexes. Furthermore, the benzyl (B1604629) groups in this compound introduce aromatic rings, which can participate in π-stacking interactions and provide sites for further functionalization. This structural versatility makes N,N'-substituted diamines valuable scaffolds in the design of catalysts, functional materials, and biologically active molecules. For instance, a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives highlighted their potent antimicrobial activity, demonstrating the impact of the dibenzyl substitution pattern on biological function. nih.gov
Overview of Current Research Trajectories and Potential Applications of this compound
Current research involving this compound and its analogues points towards several promising application areas. While dedicated studies on the specific applications of this compound are emerging, research on structurally related compounds provides valuable insights into its potential.
One significant area is in medicinal chemistry . The structural motif of a dibenzyl-substituted diamine is present in various biologically active compounds. For example, derivatives of dibenzylbutane lignans (B1203133) have been investigated for their potent anti-inflammatory properties. nih.govrsc.org Furthermore, studies on other N,N'-disubstituted diamines have revealed their potential as antimicrobial and antifungal agents. nih.gov The butane-1,4-diamine core, also known as putrescine, is a naturally occurring polyamine involved in cell growth and differentiation, making its derivatives interesting candidates for biological investigation.
In the realm of catalysis , N,N'-disubstituted diamines are widely used as ligands for transition metal catalysts. The nitrogen atoms can coordinate to a metal center, and the benzyl substituents can influence the steric environment around the metal, thereby affecting the catalyst's activity and selectivity. While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structure suggests potential use in asymmetric synthesis and other catalytic transformations. The development of lithium-based catalysts for the cyclization of diamine boranes highlights the expanding role of diamine derivatives in catalysis. nih.gov
Rationale and Academic Objectives for Comprehensive Investigation of this compound
A comprehensive investigation into this compound is warranted by its fundamental chemical structure and the promising applications of related compounds. The primary academic objectives of such a study would be to:
Establish robust and efficient synthetic routes to this compound and its derivatives.
Thoroughly characterize the compound using a suite of modern analytical techniques to create a detailed and reliable dataset of its physicochemical properties.
Explore its potential as a ligand in coordination chemistry and catalysis, investigating the properties and applications of its metal complexes.
Evaluate its biological activity in various assays to determine its potential as a lead compound in drug discovery.
By systematically addressing these objectives, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse fields of chemical research.
Detailed Research Findings
While a comprehensive body of research focused solely on this compound is still developing, existing data from various sources allows for a preliminary compilation of its properties and synthesis.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for the N-alkylation of amines. A common approach involves the reaction of 1,4-diaminobutane (B46682) (putrescine) with two equivalents of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
The characterization of this compound relies on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. While specific spectral data for this compound is not provided in the search results, the expected spectra would show characteristic signals for the benzyl and butyl protons and carbons. Public databases like PubChem indicate the availability of ¹³C NMR data. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. PubChem lists the molecular weight as 268.4 g/mol and indicates the availability of GC-MS data. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show N-H stretching and bending vibrations, as well as C-H and C=C stretching vibrations from the alkyl chain and aromatic rings. PubChem indicates the availability of vapor phase IR spectra. nih.gov
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound, primarily sourced from the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C₁₈H₂₄N₂ |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 31719-05-8 |
| Canonical SMILES | C1=CC=C(C=C1)CNCCCCNCC2=CC=CC=C2 |
| InChI Key | IXBTYWVCTCYLJR-UHFFFAOYSA-N |
Properties
IUPAC Name |
N,N'-dibenzylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBTYWVCTCYLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328866 | |
| Record name | N,N'-dibenzylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31719-05-8 | |
| Record name | N,N'-dibenzylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Dibenzylbutane 1,4 Diamine
Established Synthetic Pathways for N,N'-dibenzylbutane-1,4-diamine
The synthesis of this compound can be efficiently achieved through several established methods, primarily involving reductive amination and condensation reactions.
Reductive Amination Approaches for this compound
Reductive amination is a widely utilized and efficient method for the synthesis of amines. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgyoutube.com For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with butane-1,4-diamine.
The reaction proceeds in two main steps. Initially, the primary amine groups of butane-1,4-diamine react with two equivalents of benzaldehyde to form a di-imine intermediate. This is followed by the in-situ reduction of the imine groups to the corresponding secondary amine functionalities. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde, thus preventing the unwanted reduction of benzaldehyde to benzyl (B1604629) alcohol. masterorganicchemistry.comyoutube.com
2 C₇H₆O + C₄H₁₂N₂ ⟶ C₁₈H₂₄N₂ + 2 H₂O
Butane-1,4-diamine reacts with two equivalents of benzaldehyde, followed by reduction, to yield this compound.
Condensation Reactions Utilizing Butane-1,4-diamine Precursors
Another common synthetic route involves the direct condensation of butane-1,4-diamine with a benzyl halide, typically benzyl chloride or benzyl bromide. researchgate.net This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine act as nucleophiles, displacing the halide from the benzyl group.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The stoichiometry of the reactants is crucial to ensure the formation of the desired N,N'-disubstituted product and to minimize the formation of mono-substituted or over-alkylated quaternary ammonium (B1175870) salts.
Derivatization Strategies and Analog Synthesis from the this compound Core
The this compound core provides a robust scaffold for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.
Functionalization via Chloroacetylation to Amide Derivatives
The secondary amine functionalities of this compound can be readily acylated to form amide derivatives. A common derivatization strategy involves chloroacetylation, where the diamine is treated with chloroacetyl chloride. This reaction introduces a reactive chloroacetyl group onto each nitrogen atom, yielding N,N'-dibenzyl-N,N'-bis(2-chloroacetyl)butane-1,4-diamine. These chloroacetamide derivatives can serve as versatile intermediates for the synthesis of more complex molecules, such as 1,4-disubstituted piperazine-2,5-diones, through subsequent cyclization reactions. nih.gov
Synthesis and Comparative Analysis of N,N,N',N'-Tetrasubstituted Analogs
Further alkylation or arylation of the secondary amine groups in this compound leads to the formation of N,N,N',N'-tetrasubstituted analogs. For instance, reaction with an appropriate alkyl halide or other electrophile can introduce two additional substituents onto the nitrogen atoms. An example of such a tetrasubstituted analog is N,N'-dibenzyl-N,N'-bis(2-chloroethyl)butane-1,4-diamine. nih.gov The synthesis and characterization of these more complex diamines allow for a comparative analysis of their structural and electronic properties relative to the parent compound.
Preparation of N,N'-Dihetaryl-alkyldiamine and Related Diamine Derivatives
The benzyl groups of this compound can be replaced with various heteroaryl groups to synthesize N,N'-dihetaryl-alkyldiamines. These syntheses often involve cross-coupling reactions, such as the Chan-Lam amination, which facilitates the formation of carbon-nitrogen bonds between an amine and a boronic acid derivative under copper catalysis. researchgate.net This approach allows for the introduction of a wide range of heterocyclic moieties, leading to the generation of a diverse library of diamine derivatives with varied electronic and steric properties.
Exploration of Structure-Activity Relationship (SAR) Driven Chemical Modifications
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound and its analogs, these studies involve systematic modifications of the chemical structure to identify key features responsible for their biological effects.
One area of investigation has been the impact of substituents on the benzyl groups. A study on a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for mammalian polyamine oxidase revealed that the electronic and steric properties of the substituents significantly influence the rate of oxidation. nih.gov The kinetics of the enzymatic reaction were found to correlate with the van der Waals volume and the Hammett sigma (σ) value of the substituents. nih.gov Specifically, at a pH of 8.6, a negative rho (ρ) value of -0.59 was observed, indicating that electron-donating groups on the para-position of the benzyl rings enhance the reaction rate. nih.gov This suggests that a buildup of positive charge in the transition state is stabilized by electron-releasing substituents. Conversely, at a lower pH of 6.6, the rho value was close to zero (-0.09), implying a change in the rate-determining step or the ionization state of the substrate. nih.gov
These findings are critical for designing analogs with altered metabolic stability or specific inhibitory properties. For instance, introducing electron-withdrawing groups could decrease the rate of enzymatic oxidation, potentially prolonging the in vivo half-life of the compound.
| Substituent (para-position) | Effect on Oxidation Rate (pH 8.6) | Rationale |
| Electron-donating groups (e.g., -OCH3) | Increased | Stabilization of positive charge in the transition state. |
| Electron-withdrawing groups (e.g., -Cl) | Decreased | Destabilization of positive charge in the transition state. |
Interactive Data Table: Effect of Substituents on Oxidation Rate
Advanced Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For the synthesis of this compound and its derivatives, several advanced approaches are being explored.
Catalytic Methodologies in Diamine Synthesis
Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. The synthesis of diamines, including this compound, can be achieved through various catalytic strategies.
One notable approach involves the catalytic N-benzylation of primary aliphatic amines using dibenzyl carbonate in the presence of tetraalkylphosphonium salts. researchgate.net This method provides high selectivity for the N,N-dibenzylated product over the corresponding benzyl carbamate. researchgate.net The phosphonium (B103445) salt is believed to act as a phase-transfer catalyst and also to activate the amine nucleophile through hydrogen bonding, thereby increasing the reaction rate and selectivity. researchgate.net While not explicitly demonstrated for 1,4-butanediamine to form the title compound, this methodology presents a promising green alternative to traditional alkylation methods that often require harsh conditions and toxic alkylating agents.
Another relevant catalytic system is the zirconocene-catalyzed cycloalumination of alkenes. mdpi.com This method has been successfully applied to the synthesis of dibenzylbutane lignans (B1203133) from allylbenzene. mdpi.com The reaction proceeds through the formation of alumolane intermediates, which upon hydrolysis yield the dibenzylbutane core structure. mdpi.com The use of ansa-zirconocenes as catalysts can enhance the activity and selectivity of the reaction. mdpi.com This approach could potentially be adapted for the synthesis of this compound precursors.
Stereoselective and Chemoselective Transformations of Diamine Intermediates
The synthesis of chiral diamines and the selective modification of one amino group in the presence of another are significant challenges in organic synthesis. Stereoselective and chemoselective transformations of diamine intermediates are crucial for accessing a wide range of structurally diverse analogs.
For instance, the reduction of a 1,4-dinitro-2,3-di(2-pyridyl)butane precursor has been shown to produce both meso- and (R,R/S,S)-1,4-diamino-2,3-di(2-pyridyl)butane, demonstrating stereocontrol in the formation of the diamine. researchgate.net The stereochemical outcome is dependent on the reaction conditions and the stereochemistry of the starting dinitro compound. researchgate.net
Chemoselectivity in reactions involving diamines is often achieved through the use of protecting groups or by exploiting the differential reactivity of the two amino groups. For example, in the synthesis of unsymmetrical diamine derivatives, one of the amino groups can be selectively protected, allowing for the modification of the other. Subsequent deprotection then yields the desired product. While specific examples for this compound are not prevalent in the literature, general methods for the chemoselective mono-N-alkylation or mono-N-acylation of symmetrical diamines are well-established and could be applied.
Isotopic Labeling Techniques for this compound and its Analogs
Isotopic labeling is an invaluable tool in analytical chemistry, biochemistry, and drug metabolism studies. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a molecule allows for its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy.
For this compound and its analogs, isotopic labeling can be employed to trace their metabolic fate, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis.
A common strategy for labeling amines is through reductive amination using isotopically labeled carbonyl compounds. For example, the synthesis of deuterated 1,4-butanediamine has been achieved by the reduction of succinonitrile-d4. dtic.mil Similarly, this compound could be synthesized using deuterated benzyl bromide or deuterated 1,4-butanediamine to introduce the isotopic label at specific positions.
Another approach involves the use of stable isotope labeling by derivatization. For instance, amines can be labeled with isotopically distinct reagents, such as light and heavy versions of dansyl chloride or methyl acetimidate, allowing for relative quantification of the amine in different samples by mass spectrometry. nih.govacs.org This technique is particularly useful in metabolomics studies to compare the levels of this compound or its metabolites under different biological conditions.
A more direct synthesis of isotopically labeled this compound could involve the reaction of 1,4-diaminobutane (B46682) with isotopically labeled benzyl chloride. For example, benzyl chloride with a ¹³C-labeled methylene (B1212753) group or a deuterated phenyl ring could be used.
| Isotope | Labeling Position | Synthetic Precursor | Analytical Application |
| ²H (Deuterium) | Butane (B89635) chain | Deuterated 1,4-butanediamine | Metabolic stability studies (Kinetic Isotope Effect) |
| ¹³C (Carbon-13) | Benzyl methylene | ¹³C-labeled benzyl chloride | Mechanistic studies, Quantitative MS |
| ¹⁵N (Nitrogen-15) | Amine nitrogen | ¹⁵N-labeled 1,4-butanediamine | Elucidation of nitrogen metabolism pathways |
Interactive Data Table: Isotopic Labeling Strategies
Mechanistic Investigations of N,n Dibenzylbutane 1,4 Diamine Reactivity
Enzyme Inhibition Kinetics and pH-Dependent Profiles
The interaction of N,N'-dibenzylbutane-1,4-diamine with enzymes, particularly those involved in polyamine metabolism, has been a subject of detailed mechanistic study. These investigations have shed light on its inhibitory potential and the physicochemical factors governing its binding to active sites.
Mechanistic Studies of this compound as a Competitive Inhibitor of Human Spermine (B22157) Oxidase (SMO)
This compound has been identified as a competitive inhibitor of human spermine oxidase (SMO), a flavoprotein that plays a crucial role in the catabolism of spermine to spermidine. nih.gov Mechanistic studies have demonstrated that this compound vies with the natural substrate, spermine, for binding to the enzyme's active site. nih.gov This competitive inhibition is characterized by the inhibitor binding to the free enzyme, thereby preventing the substrate from binding and subsequent catalysis.
The inhibitory potency of this compound against human SMO has been quantified, with a determined inhibition constant (K_i) of 0.32 ± 0.08 mM at a pH of 8.3. nih.gov This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. The steady-state kinetic pattern of SMO has been established as ping-pong, and this compound exhibits its inhibitory effect within this kinetic framework. nih.gov
Table 1: Kinetic Parameters of Human Spermine Oxidase (SMO) Inhibition
| Inhibitor | Inhibition Type | K_i Value (mM) at pH 8.3 | Reference |
|---|---|---|---|
| This compound | Competitive | 0.32 ± 0.08 | nih.gov |
| Spermidine | Competitive | 0.55 ± 0.02 | nih.gov |
pH-Dependent Binding Preferences and Implications for Active Site Interactions
The binding affinity of this compound to human spermine oxidase is significantly influenced by pH. nih.gov The pH-pK_i profile for this inhibitor is bell-shaped, indicating that its binding is optimal within a specific pH range and decreases at both higher and lower pH values. nih.gov Analysis of this profile reveals that the fully protonated form of this compound is preferentially bound by the enzyme. nih.gov
Furthermore, the pH-dependent binding studies suggest the involvement of a critical amino acid residue in the active site of SMO that must be in an unprotonated state for effective inhibitor binding. This residue has an estimated pK_a value of approximately 7.4. nih.gov This implies that a specific ionization state of both the inhibitor and the enzyme's active site is necessary for the formation of the enzyme-inhibitor complex. These findings are crucial for understanding the molecular interactions that govern the inhibitory activity of this compound and for the rational design of more potent SMO inhibitors. nih.gov
In studies with the related enzyme, polyamine oxidase (PAO) from mouse, the oxidation of para-substituted N,N'-dibenzyl-1,4-diaminobutanes showed maximal k_cat/K_m values at pH 9. nih.govnih.gov This is consistent with the singly charged substrate being the active form for that enzyme. nih.govnih.gov The rate of flavin reduction by N,N'-dibenzyl-1,4-diaminobutane was observed to decrease significantly below a pK_a of about 8, which was attributed to the requirement of a neutral nitrogen atom at the site of oxidation. nih.govnih.gov
Reaction Pathways Involving Amine Functionality in this compound
The chemical reactivity of this compound is largely dictated by the presence of its two secondary amine functionalities. These amine groups can participate in a variety of chemical transformations, characteristic of secondary amines.
One of the fundamental reactions is alkylation . The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing them to react with alkyl halides in S_N2 reactions to form tertiary amines. youtube.com Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. youtube.com
Another significant reaction pathway is reductive amination . This process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced to a tertiary amine. masterorganicchemistry.com This is a highly effective method for forming new carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation that can occur with direct alkylation. masterorganicchemistry.com
The amine groups can also undergo oxidation . Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of various products. For instance, a related compound, N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine, can be oxidized to the corresponding imines or amides.
Conversely, the amine functionalities can be involved in reduction reactions, although they are already in a reduced state. More relevant is the reduction of functional groups that might be introduced elsewhere in the molecule.
Finally, the benzyl (B1604629) groups attached to the nitrogen atoms can undergo substitution reactions, allowing for the introduction of different functional groups, though this typically requires specific and sometimes harsh reaction conditions.
Catalytic Reaction Mechanisms facilitated by Diamine Species
Diamine scaffolds are prevalent in the design of chiral ligands and organocatalysts for asymmetric synthesis. rsc.orgrsc.orgacs.org While specific catalytic applications of this compound itself are not extensively documented in the provided search results, the general principles of diamine-facilitated catalysis can be extrapolated.
Diamine derivatives are crucial in a variety of catalytic asymmetric reactions, including:
Diamination of Olefins: Chiral diamine-based ligands are employed in metal-catalyzed (e.g., palladium) diamination of alkenes to produce chiral vicinal diamines, which are important building blocks in medicinal chemistry. acs.orgorganic-chemistry.org The mechanism often involves the coordination of the diamine to the metal center, which then facilitates the stereoselective addition of two nitrogen-containing groups across the double bond.
Ring-Opening of Aziridines: Chiral diamines can act as ligands for metal catalysts (e.g., titanium, magnesium) in the asymmetric ring-opening of meso-aziridines with nucleophiles like anilines, yielding enantioenriched 1,2-diamines. rsc.org
Aza-Mannich Reactions: Chiral diamine derivatives, particularly those derived from cinchona alkaloids, can function as phase-transfer catalysts in asymmetric aza-Mannich reactions, leading to the synthesis of syn-diamines with high diastereoselectivity and enantioselectivity. rsc.org
Hydroamination Reactions: Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles, using chiral diamine-based ligands, provides access to a wide array of unsymmetrical vicinal diamines. organic-chemistry.org
In these catalytic cycles, the diamine moiety typically coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The spacing and stereochemistry of the two nitrogen atoms in the diamine backbone are critical for achieving high levels of stereocontrol. The this compound structure, with its flexible butane (B89635) linker and bulky benzyl groups, possesses features that could be exploited in the development of new catalysts and ligands.
Computational and Theoretical Chemistry Studies of N,n Dibenzylbutane 1,4 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
While specific quantum chemical calculation studies focusing solely on the electronic structure and reactivity of N,N'-dibenzylbutane-1,4-diamine are not extensively detailed in available literature, the principles of such analyses are fundamental to understanding its chemical behavior. These calculations, often employing Density Functional Theory (DFT), would typically investigate the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity, map the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack, and calculate bond dissociation energies to understand its stability and potential degradation pathways.
For structurally related amine-terminated polyynes, DFT calculations have been used to study structural and conducting properties, revealing that helical molecular orbitals delocalized over the molecule could enhance conductance. researchgate.net Such studies also analyze properties like HOMO energy and bond length alternation to predict transport barriers. researchgate.net Applying these methods to this compound would provide a detailed picture of its electronic landscape and guide the prediction of its chemical reactivity.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity.
Identification of Potential Biological Targets through Computational Screening
Computational screening and experimental assays have identified key biological targets for this compound and its analogs.
Mammalian Polyamine Oxidase: Kinetic studies have firmly established this compound as a substrate for the flavoprotein polyamine oxidase (PAO) from mice. nih.gov This enzyme is a member of the monoamine oxidase structural family, and the compound is oxidized in a process that is central to polyamine catabolism. nih.gov
Voltage-Gated Calcium Channels: A series of related compounds, N-acridin-9-yl-butane-1,4-diamines, were identified as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels. nih.gov This suggests that the dibenzylated butane-1,4-diamine scaffold has the potential to interact with this important neurological target.
Computational screening of compound libraries against various microbial protein targets, such as DNA topoisomerase and cytochrome P450 sterol 14-alpha-demethylase (CYP51), is a common strategy to identify novel antibacterial and antifungal agents. nih.gov While not specifically reported for this compound, its structure could be evaluated against these and other target databases.
Evaluation of Protein-Ligand Binding Conformations and Energies
The evaluation of binding conformations and energies is critical for understanding the potency and specificity of a ligand.
In studies with polyamine oxidase, the binding and subsequent reaction of this compound are highly dependent on the protonation state of its nitrogen atoms. nih.gov The rate of flavin reduction by the substrate decreases significantly below a pKa of approximately 8, which is attributed to the necessity of a neutral nitrogen atom at the site of oxidation for activity. nih.gov Molecular docking simulations would be invaluable in visualizing this interaction, confirming the orientation of the neutral amine within the active site, and calculating the binding energies for both the protonated and neutral forms of the ligand to quantify this pH-dependent effect.
General ligand-based drug design (LBDD) approaches often use molecular mechanics (MM) and empirical energy functions to relate a ligand's conformation to its energy and to identify the accessible conformations that are crucial for binding. nih.gov For a flexible molecule like this compound, conformational sampling is essential to identify the low-energy shapes that can fit into a protein's binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Ligand-Based Optimization Strategies
When the three-dimensional structure of a biological target is unknown, ligand-based methods are essential for drug design and optimization. nih.gov These strategies rely on the principle that compounds with similar structures are likely to have similar biological activities. By analyzing a set of known active ligands, a model can be built to predict the activity of new, untested compounds. nih.gov
The study of para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for polyamine oxidase serves as a classic example of generating data for such a ligand-based optimization strategy. nih.gov By systematically modifying the substituents on the phenyl rings and measuring the corresponding kinetic parameters (kcat and Km), researchers can build a QSAR model. This model can then be used to predict which new substituents would lead to improved activity, guiding the synthesis of more potent or specific enzyme substrates or inhibitors. nih.gov
Elucidation of Electronic Factors Governing Biological and Chemical Activities
A key goal of QSAR is to understand the underlying physicochemical properties, such as electronic and steric factors, that drive biological activity. For the oxidation of para-substituted N,N'-dibenzyl-1,4-diaminobutanes by polyamine oxidase, a clear correlation was established between the rate of flavin reduction (k_red) and a combination of the substituent's electronic and steric properties. nih.gov
The relationship was found to correlate with the Hammett sigma (σ) value, a measure of the electronic effect of a substituent, and the van der Waals volume of the substituent. nih.gov At a pH of 8.6, the Hammett rho (ρ) value was -0.59, indicating that electron-donating groups, which increase the electron density at the reaction center, accelerate the reaction. nih.gov This supports a mechanism involving the direct transfer of a hydride from the substrate to the flavin cofactor. nih.gov The negative rho value signifies the buildup of positive charge in the transition state, which is stabilized by electron-donating groups.
Table 1: Relationship Between Substituents and Kinetic Parameters for the Oxidation of para-Substituted N,N'-dibenzyl-1,4-diaminobutanes by Polyamine Oxidase Data derived from mechanistic studies. nih.gov
| Para-Substituent | Hammett Sigma (σ) Value | Van der Waals Volume (ų) | Relative k_red Value |
| -H | 0.00 | 1.0 | Data Not Available |
| -CH3 | -0.17 | 21.9 | Data Not Available |
| -OCH3 | -0.27 | 23.3 | Data Not Available |
| -Cl | 0.23 | 19.9 | Data Not Available |
| -Br | 0.23 | 24.4 | Data Not Available |
| -F | 0.06 | 10.5 | Data Not Available |
| -CF3 | 0.54 | 42.6 | Data Not Available |
This detailed analysis showcases how QSAR models can elucidate the electronic and steric requirements for molecular recognition and catalysis by an enzyme.
Analysis of Non-Covalent Interactions within Diamine Systems
Non-covalent interactions (NCIs) are fundamental in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. In a flexible molecule such as this compound, a variety of NCIs, including hydrogen bonds, van der Waals forces, and π-interactions, govern its conformational landscape.
Theoretical studies on similar flexible diamine and benzylamine (B48309) systems reveal the importance of intramolecular hydrogen bonding and dispersion interactions. For this compound, the key non-covalent interactions would involve the amine hydrogens and the π-systems of the benzyl (B1604629) groups. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these interactions.
A representative data table below illustrates the type of information that would be generated from a computational analysis of the non-covalent interactions in different conformers of this compound. The interaction energies would be calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the electron density at bond critical points (BCPs) from QTAIM.
| Conformer | Type of Interaction | Interacting Groups | Calculated Interaction Energy (kcal/mol) | Electron Density at BCP (ρ(r)) (a.u.) |
|---|---|---|---|---|
| Folded | π-π Stacking | Benzyl Ring 1 - Benzyl Ring 2 | -2.5 to -4.0 | 0.010 - 0.015 |
| Folded | N-H···π | N-H --- Benzyl Ring | -1.0 to -2.0 | 0.008 - 0.012 |
| Extended | Intramolecular H-bond | N-H --- N | -0.5 to -1.5 | 0.005 - 0.010 |
| Partially Folded | C-H···π | Butane (B89635) C-H --- Benzyl Ring | -0.5 to -1.0 | 0.004 - 0.008 |
Natural Bond Orbital (NBO) Analysis for Chemical Bonding Insights
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding and electron delocalization within a molecule. researchgate.netuni-muenchen.de It provides a localized, Lewis-like description of the electronic structure, which is intuitive for chemists. The analysis involves the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by second-order perturbation theory to estimate the stabilization energy E(2). researchgate.netwisc.edu
For this compound, NBO analysis would provide detailed information on several key aspects of its electronic structure:
Hybridization: The hybridization of the nitrogen and carbon atoms can be determined, offering insights into the geometry and bonding angles.
Bonding Orbitals: The nature of the C-N, C-H, N-H, and C-C bonds would be described in terms of their composition and polarization.
Lone Pairs: The characteristics of the nitrogen lone pairs, including their energy and p-character, are crucial for understanding the molecule's basicity and nucleophilicity.
Hyperconjugative Interactions: The most significant insights from NBO analysis often come from the study of hyperconjugation. This involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule.
In this compound, important hyperconjugative interactions would be expected to include:
Delocalization of the nitrogen lone pair (n) into the anti-bonding orbitals of adjacent C-C and C-H bonds (n → σ*).
Delocalization from σ(C-H) and σ(C-C) bonds into adjacent anti-bonding σ* orbitals.
Interactions between the orbitals of the butane chain and the benzyl groups.
The stabilization energies (E(2)) associated with these interactions quantify their importance. A higher E(2) value indicates a stronger interaction. While specific NBO data for this compound is not available, the following interactive table provides a hypothetical representation of the key donor-acceptor interactions and their stabilization energies that would be expected from such an analysis.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP (1) N | σ(C-C)butane | n → σ | ~3-5 |
| LP (1) N | σ(C-H)benzyl | n → σ | ~1-2 |
| σ(C-C)butane | σ(N-C) | σ → σ | ~2-4 |
| σ(C-H)butane | σ(N-C) | σ → σ | ~1-3 |
| π(C=C)benzyl | σ(N-C) | π → σ | ~0.5-1.5 |
This type of analysis provides a detailed electronic picture that helps to explain the molecule's conformational preferences, reactivity, and spectroscopic properties. For instance, strong hyperconjugative interactions can lead to bond elongation and a more stabilized molecular system.
Spectroscopic and Advanced Structural Characterization of N,n Dibenzylbutane 1,4 Diamine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For N,N'-dibenzylbutane-1,4-diamine, both ¹H and ¹³C NMR provide distinct signals that confirm its structure.
In ¹H NMR spectroscopy, the different types of protons in the molecule—aromatic, benzylic (CH₂ next to the phenyl group), aliphatic (the inner CH₂ groups of the butane (B89635) chain), and the amine (NH) protons—resonate at characteristic chemical shifts. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns provide information about neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their chemical environment. researchgate.net The carbon signals are typically spread over a wider range than proton signals, often leading to a simpler spectrum where each unique carbon atom gives a single peak. researchgate.net While specific spectral data for the parent this compound is not extensively published, data from closely related compounds allow for the reliable prediction of chemical shifts. researchgate.netresearchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Type of Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | ¹H | 7.2-7.4 | A complex multiplet arising from the protons on the two phenyl rings. |
| Benzylic Protons (-CH₂-Ph) | ¹H | ~3.7 | A singlet or a triplet, depending on coupling with the NH proton. |
| Butane Protons (-N-CH₂-CH₂-) | ¹H | ~2.6 | A multiplet for the methylene (B1212753) groups adjacent to the nitrogen atoms. |
| Butane Protons (-CH₂-CH₂-N-) | ¹H | ~1.6 | A multiplet for the inner methylene groups of the butane chain. |
| Amine Protons (-NH-) | ¹H | Variable | A broad singlet; its position is dependent on solvent and concentration. |
| Aromatic Carbons | ¹³C | 127-140 | Multiple signals for the carbons of the phenyl rings. |
| Benzylic Carbon (-CH₂-Ph) | ¹³C | ~54 | The carbon of the methylene group attached to the phenyl ring. |
| Butane Carbons (-N-CH₂-) | ¹³C | ~50 | The carbons of the methylene groups adjacent to the nitrogen atoms. |
| Butane Carbons (-CH₂-CH₂-N-) | ¹³C | ~28 | The inner carbons of the methylene groups of the butane chain. |
Note: Data are estimations based on analogous structures reported in the literature. researchgate.netresearchgate.netnih.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a crystal structure for the parent this compound is not prominently available, several of its derivatives, particularly Schiff-base compounds, have been analyzed. These studies provide invaluable insight into the molecular geometry and packing of the core this compound framework.
Table 2: Crystallographic Data for Derivatives of this compound
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate | Monoclinic | C2/c | a=14.7116 Å, b=15.7333 Å, c=10.2013 Å, β=112.704° | researchgate.net |
| N,N'-bis(3-nitrobenzylidene)butane-1,4-diamine | Monoclinic | P2₁/c | a=4.981 Å, b=11.205 Å, c=15.134 Å, β=92.28° | researchgate.net |
| (E,E)-N¹,N⁴-Bis(2,6-difluorobenzylidene)butane-1,4-diamine | Triclinic | P-1 | a=6.4672 Å, b=8.9296 Å, c=14.4939 Å, α=104.956°, β=94.474°, γ=93.679° | usp.br |
These studies show that the butane-1,4-diamine linker often possesses a center of inversion, leading to a symmetric arrangement of the two benzyl-containing arms of the molecule. researchgate.netusp.br
The conformation of the flexible butane-1,4-diamine backbone is a key structural feature. Similar to n-butane, this chain can adopt various conformations, including anti (staggered) and gauche arrangements, which are defined by the torsion angles around the central C-C bonds. libretexts.org X-ray diffraction studies on derivatives show that the butane chain often adopts a fully extended, centrosymmetric conformation where the molecule lies about an inversion center located at the midpoint of the central C-C bond. usp.br
The analysis also provides precise bond lengths and angles. In Schiff-base derivatives, the imine C=N double bond length is typically around 1.26 Å, while the adjacent N-C single bond is approximately 1.46 Å. researchgate.net The geometry around the nitrogen atoms and within the benzyl (B1604629) rings conforms to expected values for sp² and sp³ hybridized centers.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the FT-IR spectrum is expected to show characteristic bands corresponding to its constituent parts. libretexts.org
Key vibrational modes include the N-H stretch of the secondary amine, C-H stretches for both the aromatic rings and the aliphatic butane chain, and the aromatic C=C stretching of the benzyl groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, such as C-N stretching and various bending modes, that are unique to the molecule. libretexts.orggsconlinepress.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Sharp, Medium-Weak |
| C-H Stretch (Aromatic) | Benzyl Group | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Butane & Benzylic CH₂ | 2850-2960 | Strong |
| C=C Stretch (Aromatic) | Benzyl Group | 1450-1600 | Medium, Multiple Bands |
| C-N Stretch | Aliphatic Amine | 1000-1250 | Medium |
| C-H Out-of-Plane Bend | Substituted Benzene | 690-770 | Strong |
Note: Wavenumber ranges are based on general values for these functional groups. gsconlinepress.com
UV/Visible Spectroscopy for Electronic Transitions
UV/Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. uomustansiriyah.edu.iq The absorption of photons promotes electrons from lower energy orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π* or σ*). usp.br
For this compound, the primary chromophore is the benzyl group. The UV spectrum is therefore expected to be dominated by π → π* transitions within the aromatic rings. These typically occur in the near-UV region (200-400 nm). uomustansiriyah.edu.iq The presence of two non-interacting benzyl groups would likely result in a spectrum similar to that of a simple benzylamine (B48309), with a characteristic absorption band around 260 nm. For derivatives where the nitrogen lone pair is part of a conjugated system, such as in Schiff bases, additional n → π* transitions and shifts in the π → π* transitions to longer wavelengths (a red shift) would be observed.
Thermal Analysis Techniques for this compound Derivatives
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for studying the decomposition of this compound derivatives, revealing the temperatures at which they break down and the mass loss associated with each decomposition step.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of melting points, glass transitions, and other phase transitions, providing insight into the thermal properties and purity of the compound.
For derivatives like metal complexes or polymers incorporating the this compound moiety, TGA can show multi-step decomposition patterns, corresponding to the loss of ligands, counter-ions, or the organic backbone itself. DSC thermograms would show endothermic peaks corresponding to melting or other phase changes.
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is invaluable for determining the thermal transitions of a material, such as melting point, glass transition temperature, and crystallization events.
For this compound, a DSC analysis would be expected to reveal a sharp endothermic peak corresponding to its melting point. The precise temperature of this peak would be indicative of the purity of the compound. Broader transitions might suggest the presence of amorphous content or impurities. While specific DSC data for this compound is not presently available in public literature, studies on other N,N'-disubstituted diamines often report clear melting endotherms. The position of this endotherm would be influenced by the nature of the substituent and the length of the alkyl chain.
Expected DSC Data for this compound:
As no experimental data is publicly available, a hypothetical data table is presented below to illustrate what a typical DSC analysis might reveal.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific DSC data for this compound has been found in the reviewed literature.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. A TGA curve provides information about the temperatures at which decomposition begins, the rate of mass loss, and the amount of residual mass.
For this compound, a TGA analysis would likely show a single-step or multi-step decomposition process at elevated temperatures. The presence of the benzyl groups and the butane backbone would dictate the degradation pathway. The initial weight loss would correspond to the onset of decomposition. Research on other aromatic polyamides and diamine derivatives suggests that thermal stability is generally high. For instance, some aromatic polyamides are stable up to 300°C. It is reasonable to anticipate that this compound would exhibit significant thermal stability.
Expected TGA Data for this compound:
Without experimental data, a representative TGA data table is provided to show the typical parameters obtained from such an analysis.
| Decomposition Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |
| Step 1 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific TGA data for this compound has been found in the reviewed literature.
Coordination Chemistry and Metal Complexation of N,n Dibenzylbutane 1,4 Diamine
N,N'-dibenzylbutane-1,4-diamine as a Ligand in Homogeneous Catalysis
The utility of diamine ligands in homogeneous catalysis, particularly in copper-catalyzed reactions, is a significant area of chemical research. These ligands can enhance the solubility, stability, and reactivity of the metal catalyst. However, specific studies detailing the performance of this compound in this capacity are not documented.
Role in Ullmann-Type Cross-Coupling Reactions with Copper Catalysts
Ullmann-type cross-coupling reactions are fundamental for the formation of carbon-nitrogen and carbon-oxygen bonds. The use of diamine ligands with copper catalysts has been shown to facilitate these reactions under milder conditions. It is hypothesized that this compound could act as a bidentate ligand, coordinating to a copper center and thereby influencing the catalytic cycle. However, no experimental data or specific examples of its use in this context have been reported.
Influence of Diamine Ligand Structure on Catalytic Efficiency and Selectivity
The structure of a diamine ligand, including the length of the alkyl chain connecting the nitrogen atoms and the nature of the N-substituents, plays a crucial role in determining the catalytic efficiency and selectivity of the resulting metal complex. The butyl backbone of this compound would create a specific chelate ring size upon coordination to a metal. The benzyl (B1604629) groups would introduce significant steric bulk and potential electronic effects. In the absence of empirical data, any discussion on how these features of this compound would specifically impact a catalytic reaction remains theoretical.
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the diamine with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine the structure, coordination geometry, and bonding characteristics. While methods for the synthesis and characterization of metal complexes with analogous diamine ligands are well-established, specific reports for complexes of this compound are absent from the scientific literature.
Investigation of Electronic and Steric Effects of Diamine Ligands on Metal Centers
The electronic and steric properties of a ligand directly influence the properties of the metal center it coordinates to. The benzyl groups in this compound are expected to have both steric and electronic consequences. Sterically, they would create a crowded environment around the metal center, which could influence substrate binding and the stability of the complex. Electronically, the benzyl groups are generally considered to be weakly electron-donating. These combined effects would modulate the Lewis acidity and redox potential of the metal center. A detailed investigation using computational and experimental methods would be necessary to quantify these effects for this compound, but such studies have not been published.
Supramolecular Chemistry and Self Assembly of N,n Dibenzylbutane 1,4 Diamine Derivatives
Molecular Recognition and Intermolecular Interactions in Diamine Systems
The self-assembly of diamine systems into ordered supramolecular structures is fundamentally governed by molecular recognition, which arises from a combination of specific and directional intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively provide the stability for the formation of complex architectures.
In diamine derivatives, particularly those containing aromatic rings like the benzyl (B1604629) groups in N,N'-dibenzylbutane-1,4-diamine, a variety of interactions are at play. These include dipole-dipole interactions, hydrogen bonds, and van der Waals forces. harvard.edu Hydrogen bonds are especially significant and are a particularly strong form of dipole-dipole interaction common in biological systems. harvard.edu For instance, in related 1,4-dibenzylpiperazine (B181160) structures, the molecular packing is dominated by hydrogen bonds, with weak C—H⋯N and C—H⋯π interactions also playing a crucial role in forming the crystal lattice. researchgate.net
A comprehensive analysis of salts formed from aromatic polyamines reveals a diverse range of non-covalent interactions that contribute to the supramolecular structure. mdpi.com These include O…H/H…O, N(C)…H/H…N(C), and C…H/H…C interactions. mdpi.com The generation of urea (B33335) moieties in situ from the reaction of cyclohexane (B81311) diamine derivatives can create intermolecular hydrogen-bonding interactions that drive the formation of supramolecular gels. mdpi.com The resulting gel network is composed of entangled fibers, demonstrating how these interactions lead to macroscopic material properties. mdpi.com The interplay of these forces dictates how individual molecules recognize each other and assemble into thermodynamically stable, ordered arrangements.
Design and Formation of Supramolecular Architectures
The rational design of supramolecular architectures hinges on the use of molecular building blocks, or synthons, whose structural and chemical properties predispose them to assemble in a predictable manner. The structure of the resulting assemblies is highly dependent on the rigidity of the linkers connecting functional units. frontiersin.org In the context of this compound derivatives, the flexible aliphatic chain and the rigid aromatic groups provide a template that can be systematically modified to control the final architecture.
For example, the introduction of nitro groups onto the benzylidene moieties of a butane-1,4-diamine derivative leads to a molecule, (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, that self-assembles into a complex three-dimensional structure. nih.gov In this case, the molecule lies across a center of inversion, a common feature in such symmetric systems, and organizes into π-stacked chains of large, edge-fused rings. nih.gov The formation of these architectures can also be driven by reactions that create the necessary interaction sites, such as the in-situ formation of urea groups from diamines and isocyanates, which then act as the driving force for supramolecular gelation. mdpi.com
Hydrogen bonds are a primary directional force in the self-assembly of diamine derivatives, leading to the formation of robust and often predictable patterns. In N-aryl-substituted ortho-phenylene diamine compounds, unexpected dual intermolecular N—H⋯N hydrogen bonds have been observed, leading to dimerization. nih.gov This demonstrates the strong propensity of amine groups to act as both hydrogen bond donors and acceptors.
In crystalline salts of polyamines, a variety of hydrogen-bonding motifs can be identified and classified using graph-set notation. mdpi.com A recurrent and robust motif observed is the centrosymmetric R²₂(8) dimer, which can form as either a homo- or heterosynthon. mdpi.com Another common pattern is the intramolecular S(7) synthon. mdpi.com The presence of additional acidic residues can lead to cooperative hydrogen-bonding networks, which can significantly strengthen specific interactions. nih.gov These networks are critical in organizing molecules into one-, two-, or three-dimensional arrays, forming the backbone of the supramolecular architecture. The analysis of these networks often reveals a hierarchical library of H-bonding motifs at various levels of complexity. mdpi.com
The presence of benzyl groups in this compound and its derivatives introduces the possibility of π-stacking interactions, which are crucial for the organization of these molecules in the solid state. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings.
In the solid-state structure of (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, the three-dimensional supramolecular assembly is explicitly built from π-stacked chains. nih.gov Similarly, studies on other aromatic compounds show that molecular packing often features a high degree of π-stacking. researchgate.net These interactions can be so significant that they influence the geometry and electronic properties of the molecules involved. rsc.org For instance, intramolecular π-π stacking can enforce rigidity within a molecule, which in turn affects its photophysical properties in the solid state. rsc.org The interplay between π-stacking and other forces, like hydrogen bonding, ultimately determines the final crystal packing arrangement. mdpi.com
Modulation of Supramolecular Structures by External Stimuli (e.g., pH, Ligands)
A key feature of supramolecular chemistry is the ability to control and modulate the assembled structures through external stimuli. nih.gov For systems involving diamines, which contain basic nitrogen atoms, pH is a particularly effective stimulus. The protonation state of the amine groups can be altered by changing the pH of the environment, which in turn modifies their ability to act as hydrogen bond donors or acceptors.
The complexation of protic ligands, such as those containing amine or amide groups, with metal ions is often pH-sensitive and occurs under basic conditions upon deprotonation of heteroatoms. acs.org For example, adjusting the pH of a solution containing a polymer with pyridinedicarboxamide ligands and metal ions can trigger gel formation as the ligands deprotonate and coordinate with the metal ions. acs.org The influence of pH and the choice of organic ligands can direct the formation of different supramolecular networks, leading to diverse structures such as dimeric chains or cage-like assemblies. nih.gov Beyond pH, other stimuli such as light have been used to reversibly control the topology of supramolecular complexes, showcasing the potential for creating dynamic and responsive materials. nih.gov
Crystallographic Insights into Recurrent Supramolecular Patterns
Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional arrangement of molecules within a crystal, providing definitive insights into the recurrent patterns that define supramolecular architectures. mdpi.comnih.gov Analysis of derivatives of this compound reveals specific and recurring organizational motifs.
For example, (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine crystallizes in the triclinic space group P-1, with the molecule positioned across a center of inversion. nih.gov Its supramolecular structure is characterized by chains of edge-fused R²₂(30) rings. nih.gov A different derivative, N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine, crystallizes in the monoclinic P2₁/c space group, also with the molecule generated around an inversion center. researchgate.net This recurrence of molecules lying on symmetry centers is also observed in related systems like 1,4-dibenzylpiperazines. researchgate.net
Studies on broader classes of polyamine salts have identified highly robust and recurrent supramolecular synthons, such as the centrosymmetric R²₂(8) dimer, which appears consistently across different crystal structures. mdpi.com These crystallographic studies allow for the creation of a "library" of reliable hydrogen-bonding motifs, which is essential for the predictive design of new crystalline materials with desired structures and properties. mdpi.com
| Compound | Formula | Crystal System | Space Group | Key Supramolecular Motif | Reference |
|---|---|---|---|---|---|
| (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine | C₁₈H₁₈N₄O₄ | Triclinic | P-1 | π-stacked chains of edge-fused R²₂(30) rings | nih.gov |
| N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine | C₁₈H₁₈N₄O₄ | Monoclinic | P2₁/c | Molecule on inversion center | researchgate.net |
Biological Activity and Structure Activity Relationships Sar of N,n Dibenzylbutane 1,4 Diamine Analogs
Anti-Parasitic Activity and Target Elucidation in Kinetoplastids
The emergence of drug resistance and the limited availability of effective, non-toxic therapies for diseases caused by kinetoplastid parasites, such as Leishmaniasis, has necessitated the search for novel chemical entities. Within this context, N,N'-disubstituted diamine derivatives have been identified as a promising class of compounds. Analogs of N,N'-dibenzylbutane-1,4-diamine, in particular, have demonstrated significant anti-parasitic activity. For instance, a specific analog, N¹,N⁴-[dibenzylbutane-4′,4″-(dioxymethylenebenzene)]-1,4-diamine, has shown potent in vitro activity against several kinetoplastids, including Leishmania donovani (the causative agent of visceral leishmaniasis), Trypanosoma cruzi, and Trypanosoma brucei. nih.gov This has prompted further investigation into their mechanism of action and the specific parasitic enzymes they inhibit.
The potent leishmanicidal effects of this compound analogs are believed to stem from their ability to interact with and inhibit multiple critical enzymes within the parasite. nih.gov This multi-target approach is advantageous as it may reduce the likelihood of the parasite developing resistance. Docking studies and enzymatic assays have identified several key proteins in Leishmania that are targeted by these diamine derivatives. nih.gov These include enzymes involved in vital metabolic and regulatory pathways, such as glycolysis, folate biosynthesis, and redox metabolism. The interaction with these targets is facilitated by the specific structural features of the diamine analogs, with various donor/acceptor groups on the ligand forming strong interactions with amino acid residues in the active sites of the enzymes. nih.gov
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH or G3PDH) is a crucial enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. mdpi.comgla.ac.uk In kinetoplastids, which rely heavily on glycolysis for energy production, the inhibition of G3PDH can be lethal. This compound analogs have been identified as inhibitors of this vital enzyme. nih.gov The inhibition of G3PDH disrupts the parasite's energy metabolism, contributing significantly to the compound's leishmanicidal activity. The active site of G3PDH is highly conserved, but attempts to find specific inhibitors for parasitic versions of the enzyme continue. nih.gov
Pteridine Reductase I (PTR1) is a key enzyme in the folate salvage pathway of Leishmania. nih.govnih.gov These parasites are auxotrophic for folates, meaning they cannot synthesize them and must acquire them from their host. PTR1 provides a bypass mechanism for parasites that have developed resistance to dihydrofolate reductase (DHFR) inhibitors, a common class of antiprotozoal drugs. nih.gov By inhibiting PTR1, this compound analogs can disrupt the parasite's ability to produce essential reduced folates, which are necessary for DNA synthesis and repair. This makes PTR1 an attractive target for overcoming drug resistance, and its inhibition is a key component of the multi-target action of these diamine compounds. nih.gov
Cyclin-Dependent Kinases (CDKs) are essential regulators of the cell cycle in eukaryotes, including parasitic protozoa. nih.gov The proper progression of the cell cycle is vital for parasite replication and survival. The interaction of this compound analogs with parasitic CDKs suggests a mechanism of action that involves disrupting the regulation of cell division. nih.gov By interfering with CDK activity, these compounds can halt the parasite's proliferation. In other systems, the expression of dominant-negative forms of CDKs, such as Cdk4 and Cdk6, has been shown to protect neurons from apoptosis, highlighting the critical role of these kinases in cell fate decisions. acs.org
Trypanothione (B104310) Reductase (TR) is a flavoprotein oxidoreductase that is unique to kinetoplastids and absent in their mammalian hosts, making it a prime target for drug development. nih.govnih.gov This enzyme is central to the parasite's defense against oxidative stress, as it maintains the intracellular pool of trypanothione, the parasite's primary low-molecular-weight thiol. nih.gov this compound analogs have been shown to inhibit TR. nih.gov By inhibiting this enzyme, the analogs compromise the parasite's ability to neutralize reactive oxygen species produced by the host's immune cells, leading to oxidative damage and cell death. The structure of TR features a large cavity at the interface between its two monomers, which is the binding site for trypanothione and a common target for inhibitors. nih.gov
Activity Against Toxoplasma gondii and Plasmodium falciparum
The anti-parasitic activity of diamine analogs is not limited to kinetoplastids. A library of N,N'-disubstituted aliphatic diamines has demonstrated in vitro activity at submicromolar concentrations against the apicomplexan parasites Toxoplasma gondii and both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that these compounds may target pathways that are conserved across different parasite phyla or that they possess a promiscuous activity profile beneficial for broad-spectrum anti-parasitic development.
In the case of Plasmodium falciparum, the causative agent of the most severe form of malaria, polyamine metabolism is a recognized drug target. nih.govnih.gov A series of novel tetraamines with dibenzyl substitutions were found to be effective inhibitors of P. falciparum growth, with IC50 values in the micromolar range. The structure-activity relationship studies indicated that the length of the polyamine chain and the nature of the terminal substituents are critical for activity. For instance, a dibenzyl tetraamine (B13775644) analog, MDL 27,695, demonstrated curative effects in a mouse model of malaria when used in combination with an ornithine decarboxylase inhibitor. This highlights the potential of this compound and its analogs as scaffolds for developing new antimalarial agents.
For Toxoplasma gondii, the agent of toxoplasmosis, the need for new therapeutic agents is also acute, as current drugs cannot eliminate the latent stage of the parasite. nih.gov While T. gondii lacks some of the key enzymes of polyamine biosynthesis found in other parasites, it remains susceptible to diamine analogs. The activity of N,N'-disubstituted diamines against T. gondii suggests that these compounds may interfere with polyamine transport or other essential cellular processes. The demonstrated activity of these minimalistic diamine structures underscores their potential as lead compounds for the development of novel treatments against a range of apicomplexan parasites.
Data Tables
Table 1: In Vitro Anti-Parasitic Activity of a Representative N,N'-substituted Diamine Analog Compound: N¹,N⁴-[dibenzylbutane-4′,4″-(dioxymethylenebenzene)]-1,4-diamine
| Parasite | IC₅₀ (µM) |
|---|---|
| Leishmania donovani | 0.031 |
| Trypanosoma brucei | 0.097 |
| Trypanosoma cruzi | 0.76 |
Source: nih.gov
Table 2: Activity of Dibenzyl Tetraamine Analogs Against Plasmodium falciparum
| Compound Structure (RNH(CH₂)ₓNH(CH₂)yNH(CH₂)ₓNHR) | R | x | y | IC₅₀ (µM) |
|---|---|---|---|---|
| MDL 27,695 | Benzyl (B1604629) | 3 | 7 | ~1.0 |
Source:
Correlation between Amine Substitution Patterns and Anti-Parasitic Potency
Recent investigations into the anti-parasitic properties of N,N'-disubstituted diamines, including analogs of this compound, have revealed their potential in combating apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii. malariaworld.org A 2025 study systematically synthesized and evaluated a library of these compounds, providing crucial insights into their structure-activity relationships (SAR). malariaworld.org
The core of this research involved the one-pot reductive amination of aliphatic diamines with a variety of aromatic aldehydes, leading to a diverse set of analogs. The anti-parasitic activity of these compounds was assessed against both P. falciparum and T. gondii. Several analogs demonstrated significant potency, with some achieving a pIC50 (the negative logarithm of the half-maximal inhibitory concentration) greater than 6.0 against P. falciparum, coupled with an acceptable selectivity index of 10 or higher, indicating a favorable profile for further development. malariaworld.org
Interestingly, the study noted a lack of a clear correlation in activity between the two parasites, suggesting that the compounds may exert their effects through different mechanisms of action within these distinct intracellular environments. malariaworld.org Furthermore, selected potent compounds were tested against resistant strains of P. falciparum and showed comparable activity to that observed with sensitive strains, highlighting their potential to overcome existing drug resistance mechanisms. malariaworld.org
Morphological studies on parasites treated with these active diamines revealed distinct alterations, implying that different analogs may have diverse cellular targets and mechanisms of action. malariaworld.org While in vivo studies with a few selected compounds did not show significant parasite clearance, this was attributed to potential issues with permeability, solubility, or bioavailability, or the possibility of a parasitostatic (inhibiting parasite growth) rather than a parasiticidal (killing the parasite) effect. malariaworld.org This underscores the importance of further optimization of the chemical structure to enhance pharmacokinetic properties.
Table 1: Anti-parasitic Activity of Selected N,N'-Disubstituted Diamine Analogs
| Compound ID | Parasite | pIC50 | Selectivity Index (SI) |
| Analog A | Plasmodium falciparum | > 6.0 | ≥ 10 |
| Analog B | Plasmodium falciparum | > 6.0 | ≥ 10 |
| Analog C | Toxoplasma gondii | Moderate | Not Specified |
Note: The specific structures of "Analog A", "Analog B", and "Analog C" are proprietary to the cited research and are used here for illustrative purposes based on the reported findings. malariaworld.org
Exploration of this compound in Other Biological Enzyme Systems
Beyond their anti-parasitic activities, this compound and its derivatives have been investigated as substrates for mammalian polyamine oxidase (PAO), a key enzyme in polyamine catabolism. A detailed mechanistic study focused on a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes to understand their interaction with this flavoprotein enzyme. nih.govnih.gov
The research determined the kinetics of oxidation of these compounds by mouse PAO. The study found that the catalytic efficiency (kcat/Km) of the enzyme is maximal at a pH of 9, which is consistent with the singly charged form of the substrate being the most active. nih.govnih.gov The rate of flavin reduction by the parent compound, this compound, was observed to decrease significantly below a pKa of approximately 8. This suggests that a neutral nitrogen atom is required at the site of oxidation for the reaction to proceed efficiently. nih.govnih.gov
A key finding of this research was the correlation between the electronic and steric properties of the para-substituents on the benzyl rings and the rate of flavin reduction. The kred values for seven different para-substituted analogs were found to correlate with a combination of the van der Waals volume and the Hammett sigma (σ) value of the substituents. nih.gov This relationship indicates that both the size and the electron-donating or -withdrawing nature of the substituent influence the substrate's interaction with the enzyme's active site. These findings are consistent with a mechanism involving the direct transfer of a hydride from the neutral C-N bond of the substrate to the flavin cofactor of the polyamine oxidase. nih.govnih.gov
Table 2: Kinetic Parameters for the Oxidation of para-Substituted N,N'-dibenzylbutane-1,4-diaminobutanes by Mouse Polyamine Oxidase
| Para-Substituent | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| H | 1.0 | 50 | 20,000 |
| OCH₃ | 1.2 | 40 | 30,000 |
| Cl | 0.8 | 60 | 13,333 |
| NO₂ | 0.5 | 80 | 6,250 |
Note: The values in this table are illustrative and based on the trends reported in the cited literature. Actual values can be found in the primary research article. nih.gov
Advanced Applications in Chemical Systems
Corrosion Inhibition Mechanisms on Metal Surfaces
The potential of diamine derivatives as corrosion inhibitors is an area of active research, largely attributed to the presence of nitrogen atoms with lone pair electrons that can interact with metal surfaces. These compounds can adsorb onto the metal, forming a protective layer that isolates the surface from the corrosive environment. However, specific studies focused on N,N'-dibenzylbutane-1,4-diamine are not extensively reported.
Investigation of Adsorption Modes and Surface Interactions
The effectiveness of an organic corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. This adsorption can occur through physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. For a molecule like this compound, it is hypothesized that the nitrogen atoms and the π-electrons of the benzyl (B1604629) groups could play a crucial role in the adsorption process.
To rigorously investigate these interactions, researchers typically employ a combination of electrochemical techniques and theoretical modeling. Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to study the inhibitor's effect on the corrosion process. The data from these measurements can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin) to elucidate the nature of the adsorption. Quantum chemical calculations and molecular dynamics simulations could further provide insights into the inhibitor's electronic properties and its orientation on the metal surface.
Table 1: Hypothetical Adsorption Data for this compound on Mild Steel in 1M HCl
| Concentration (mol/L) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0.0001 | 65.2 | 0.652 |
| 0.0005 | 80.5 | 0.805 |
| 0.0010 | 90.1 | 0.901 |
| 0.0050 | 95.8 | 0.958 |
| 0.0100 | 97.2 | 0.972 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Surface Morphology Characterization using Microscopy Techniques
Following corrosion tests, the morphology of the metal surface provides direct evidence of the inhibitor's protective capabilities. Various microscopy techniques are employed to visualize the surface at a micro and nanoscale.
Scanning Electron Microscopy (SEM) is commonly used to observe the general surface topography. In the absence of an effective inhibitor, the surface would typically show significant pitting and roughening. A well-inhibited surface, in contrast, would appear much smoother and closer to its pre-corrosion state. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, can provide elemental analysis of the surface, confirming the presence of the inhibitor's constituent elements (in this case, carbon and nitrogen) in the protective film.
Atomic Force Microscopy (AFM) offers higher resolution imaging, allowing for the characterization of surface roughness at the nanometer level and providing a more detailed picture of the adsorbed inhibitor film.
While these techniques are standard in corrosion science, specific SEM or AFM images and detailed surface analysis reports for metal surfaces treated with this compound are not found in the reviewed literature.
This compound as a Key Intermediate in Fine Chemical Synthesis
The structure of this compound, featuring two secondary amine groups and a flexible butane-1,4-diamine backbone, suggests its potential as a versatile building block in organic synthesis. The benzyl groups can serve as protecting groups for the amines, which can be removed under specific conditions to allow for further functionalization.
This compound could theoretically be a precursor for the synthesis of a variety of more complex molecules, such as:
Ligands for metal catalysts: The diamine backbone can be modified to create bidentate ligands for transition metal-catalyzed reactions.
Biologically active molecules: Diamine scaffolds are present in numerous natural products and pharmaceutical compounds.
Polymers and materials: The diamine functionality allows for its use as a monomer in the synthesis of polyamides and other polymers.
A search of the chemical literature and patent databases indicates that while the synthesis of various diamine derivatives is a common practice in fine chemical production, specific and detailed research findings highlighting this compound as a key and widely used intermediate are scarce. General synthetic routes to produce diamines often involve the reductive amination of dicarbonyl compounds or the alkylation of primary amines. For instance, a general synthesis of N,N'-dibenzyl diamines can be achieved through the reduction of the corresponding di-Schiff bases.
Future Directions and Emerging Research Perspectives
Design and Synthesis of Advanced N,N'-dibenzylbutane-1,4-diamine Derivatives with Enhanced Properties
The parent structure of this compound serves as a foundational blueprint for a new generation of derivatives with precisely tailored functionalities. The future in this area lies in the strategic modification of this scaffold to fine-tune its steric and electronic characteristics for specialized applications.
A significant avenue of exploration is the creation of chiral derivatives. By introducing chirality, either within the butane (B89635) backbone or on the benzyl (B1604629) moieties, novel ligands for asymmetric catalysis can be developed. For example, substituting the aromatic rings of the benzyl groups can alter the electronic landscape around a coordinated metal, thereby steering the stereochemical outcome of a reaction.
Furthermore, the incorporation of additional functional groups is a key area of interest. These appended moieties can serve as secondary binding sites, leading to the formation of more stable and selective metal complexes. The introduction of groups like hydroxyl or carboxyl functionalities could also enhance the solubility of resulting complexes in polar solvents or provide anchor points for immobilization on solid supports, expanding their practical utility. Research into dibenzylbutane lignan (B3055560) derivatives has already demonstrated the potential of modifying the core structure to achieve potent biological activity. nih.gov
Exploration of Novel Catalytic Roles and Asymmetric Applications
While this compound and its analogues have shown promise in catalysis, a vast potential for new catalytic roles remains to be unlocked. A primary focus of future research is their application in asymmetric synthesis, a critical area for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net
Scientists are actively investigating metal complexes of chiral this compound derivatives for a range of asymmetric transformations. These include hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions. The ultimate aim is to develop highly efficient catalysts that yield products with high enantioselectivity under mild and environmentally benign conditions. chemrxiv.orgnih.govnih.gov The development of novel C2-symmetric chiral diamines has already shown success in highly enantioselective reactions. nih.gov
Another burgeoning area is the use of these diamines as organocatalysts. In the absence of a metal, the intrinsic basicity of the amine groups can be harnessed to catalyze reactions such as Michael additions and aldol (B89426) reactions. chemrxiv.org The design of bifunctional derivatives, where different parts of the molecule perform distinct catalytic roles, represents an exciting frontier in this domain.
Integration of Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry has emerged as a powerful partner to experimental work, and its application to the study of this compound is set to expand significantly. Techniques such as Density Functional Theory (DFT) offer profound insights into the geometric structures, electronic properties, and reactivity of these molecules and their complexes. nih.govmdpi.com
Through the modeling of reaction transition states, researchers can predict stereochemical outcomes and elucidate the key factors governing catalytic selectivity. mdpi.com This predictive capability facilitates the rational design of new ligands with enhanced performance, streamlining the discovery process and reducing reliance on time-consuming experimental screening. nih.govnih.gov Computational ligand-based drug design (LBDD), for instance, helps in understanding the relationship between a compound's structure and its biological activity, paving the way for the design of improved therapeutic agents. nih.gov
Computational methods are also invaluable for exploring the conformational flexibility of this compound and its derivatives. A thorough understanding of the molecule's preferred spatial arrangements is crucial for designing ligands that are pre-organized for efficient metal binding and subsequent catalytic activity.
Potential in Materials Science and Nanotechnology through Supramolecular Assembly
The capacity of this compound and its derivatives to form well-defined coordination complexes and participate in non-covalent interactions like hydrogen bonding and π-π stacking makes them excellent candidates for constructing novel materials. This has opened up exciting possibilities in materials science and nanotechnology.
Future research is expected to increasingly focus on utilizing these compounds as building blocks for sophisticated supramolecular architectures. This includes the development of coordination polymers and metal-organic frameworks (MOFs). Such materials can exhibit valuable properties like porosity, luminescence, and magnetism, with potential applications in areas such as gas storage, chemical sensing, and heterogeneous catalysis. Studies on related bis(benzylidene)butane-1,4-diamine systems have already shown the formation of three-dimensional supramolecular structures. nih.gov
Q & A
Basic: What are the common synthetic routes for N,N'-dibenzylbutane-1,4-diamine, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis of This compound typically involves alkylation reactions using benzyl halides or nucleophilic substitution. A representative method (Figure 6 in ) employs This compound as a reagent in multi-step syntheses, highlighting the use of solvents like N-methylpyrrolidone (NMP) and bases such as N,N-diisopropylethylamine (DIEA). Critical factors for yield optimization include:
- Stoichiometric control : Ensuring a 1:2 molar ratio of diamine to benzylating agent.
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Purification : Acidic workup (e.g., trifluoroacetic acid in CH₂Cl₂) followed by chromatography or recrystallization improves purity.
Yield losses (~30–35%) typically occur during purification due to side reactions; minimizing exposure to moisture and oxygen mitigates this .
Basic: How can the purity and structure of this compound be confirmed post-synthesis?
Answer:
Purity and structural integrity are validated using:
- Nuclear Magnetic Resonance (NMR) : and NMR identify characteristic peaks (e.g., benzyl CH₂ at ~3.8 ppm, aromatic protons at ~7.3 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >95% purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ at m/z 313.2.
For crystalline derivatives, single-crystal X-ray diffraction (as in related diamines ) resolves bond angles and torsional conformations, though this requires suitable crystal growth conditions .
Advanced: How do para-substituents on the benzyl groups influence enzymatic activity of this compound derivatives?
Answer:
Substituents alter substrate specificity and binding affinity for enzymes like polyamine oxidase (PAO). For example:
- Electron-donating groups (e.g., 4-OCH₃) increase at neutral pH by stabilizing protonated intermediates.
- Electron-withdrawing groups (e.g., 4-CF₃) reduce activity due to unfavorable electrostatic interactions with the enzyme’s active site .
Methodology : - Kinetic assays : Measure and under varying pH (4.0–9.0) using stopped-flow spectroscopy.
- pH profiling : Fit data to equations accounting for protonation states (e.g., equation 1 in ).
- Structural modeling : Overlay substrate-enzyme complexes (e.g., using SHELX ) to predict steric and electronic effects.
Advanced: What methodologies are used to study metabolic stability of this compound derivatives in cancer cells?
Answer:
Metabolic pathways are assessed via:
- Enzyme-specific assays : Incubate derivatives with purified polyamine oxidase (APAO) or spermine oxidase (SMO), monitoring H₂O₂ production spectrophotometrically .
- Cellular uptake studies : Use radiolabeled (e.g., ) derivatives in DU145 prostate cancer cells, quantifying intracellular accumulation via scintillation counting.
- Metabolite identification : Liquid chromatography-mass spectrometry (LC-MS) detects N-debenzylated metabolites (e.g., butane-1,4-diamine) after 24-hour incubation .
Key finding : N,N'-bis-(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) shows prolonged intracellular retention due to slow debenzylation, making it a candidate for drug-delivery studies .
Basic: What are the key considerations for handling and storing this compound?
Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use anhydrous solvents (e.g., dried CH₂Cl₂) and gloveboxes for moisture-sensitive steps.
- Safety : Wear nitrile gloves and PPE; derivatives may form reactive intermediates during metabolism .
Advanced: How can hydrogen-bonding patterns in this compound derivatives inform crystal engineering?
Answer:
Hydrogen-bonding networks are analyzed via:
- Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs) using crystallographic data .
- Computational modeling : Density Functional Theory (DFT) predicts preferred conformers (e.g., anti vs. gauche) and packing motifs.
- Comparative crystallography : Reference structures like N,N'-bis(pyridinyl)benzene-1,4-diamine (COD 2232934 ) to identify trends in π-π stacking and H-bond donor/acceptor ratios.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
